rac 4-Hydroxy-4-(3-pyridyl)butanoic Acid Dicyclohexylamine Salt
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Overview
Description
rac 4-Hydroxy-4-(3-pyridyl)butanoic Acid Dicyclohexylamine Salt: is a chemical compound with the molecular formula C21H34N2O3 and a molecular weight of 362.51 . It is commonly used as a reference material in forensic and toxicology studies, particularly in the analysis of smoking-related substances .
Preparation Methods
The preparation of rac 4-Hydroxy-4-(3-pyridyl)butanoic Acid Dicyclohexylamine Salt involves synthetic routes that typically include the reaction of 4-hydroxy-4-(3-pyridyl)butanoic acid with dicyclohexylamine. The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and stability of the final product . Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and quality .
Chemical Reactions Analysis
rac 4-Hydroxy-4-(3-pyridyl)butanoic Acid Dicyclohexylamine Salt undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, producing derivatives with different functional groups.
Scientific Research Applications
rac 4-Hydroxy-4-(3-pyridyl)butanoic Acid Dicyclohexylamine Salt has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of related compounds.
Biology: The compound is utilized in studies involving metabolic pathways and the effects of nicotine and related substances on biological systems.
Medicine: Research on the pharmacokinetics and pharmacodynamics of nicotine-related compounds often employs this chemical as a standard.
Mechanism of Action
The mechanism of action of rac 4-Hydroxy-4-(3-pyridyl)butanoic Acid Dicyclohexylamine Salt involves its interaction with specific molecular targets and pathways. It is known to affect nicotinic acetylcholine receptors, influencing neurotransmitter release and signal transduction processes. This interaction can lead to various physiological and biochemical effects, making it a valuable compound for studying the effects of nicotine and related substances .
Comparison with Similar Compounds
rac 4-Hydroxy-4-(3-pyridyl)butanoic Acid Dicyclohexylamine Salt can be compared with other similar compounds such as:
4-Hydroxy-4-(3-pyridyl)butanoic Acid: The free acid form without the dicyclohexylamine salt.
4-Hydroxy-4-(3-pyridyl)butanoic-d3 Acid Dicyclohexylamine Salt: A deuterated form used in isotope labeling studies.
Nicotine and related compounds: Other compounds in the same family used for similar research purposes.
These comparisons highlight the uniqueness of this compound in terms of its specific applications and chemical properties.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;4-hydroxy-4-pyridin-3-ylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C9H11NO3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;11-8(3-4-9(12)13)7-2-1-5-10-6-7/h11-13H,1-10H2;1-2,5-6,8,11H,3-4H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNTZPDIWAFVTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC(=CN=C1)C(CCC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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